Ganciclovir triphosphate - 86761-38-8

Ganciclovir triphosphate

Catalog Number: EVT-1740039
CAS Number: 86761-38-8
Molecular Formula: C9H16N5O13P3
Molecular Weight: 495.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ganciclovir triphosphate (GCVTP) is the active metabolite of ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine. [] It plays a crucial role in scientific research, particularly in studying viral DNA replication mechanisms and as a tool in gene therapy approaches.

Synthesis Analysis
  • Cellular Synthesis: Murine colon cancer cells (MC38) transduced with the herpes simplex virus thymidine kinase (MC38/HSV-tk) can produce GCVTP when exposed to ganciclovir. This approach exploits the viral and host enzymes within the transduced cells to achieve complete cellular synthesis of GCVTP. [] Optimal intracellular GCVTP levels are achieved after exposing MC38/HSV-tk cells to 300 μM ganciclovir for 24 hours, resulting in the production of 7.5 nmol GCVTP/106 cells. []

  • Enzymatic Synthesis: Purified GCVTP can be used to enzymatically produce ganciclovir mono- and diphosphate in high yield. []

  • In vitro Expression System: The catalytic subunit (UL54) and accessory protein (UL44) of human cytomegalovirus (HCMV) DNA polymerase can be cloned and expressed in an in vitro-coupled transcription/translation reticulocyte lysate system to produce GCVTP. []

Chemical Reactions Analysis
  • Phosphorylation: Ganciclovir is sequentially phosphorylated by viral and cellular kinases to yield GCVTP. [] This phosphorylation is crucial for its activation and subsequent activity.
  • Incorporation into DNA: GCVTP acts as a substrate for DNA polymerases, particularly viral DNA polymerases. [] It competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing DNA chain during replication. [, ]
  • Chain Termination: While GCVTP can be incorporated into DNA, it acts as a non-obligate chain terminator. [, ] This means that DNA polymerase can sometimes add nucleotides after incorporating GCVTP, although this process is often inefficient and leads to delayed chain termination. [] The exact mechanism of chain termination is complex and may involve polymerase idling. []
Mechanism of Action
  • Inhibition of Viral DNA Polymerase: GCVTP competitively inhibits viral DNA polymerases, primarily by competing with dGTP for incorporation into the growing DNA strand. [] This competitive inhibition disrupts viral DNA replication and halts the production of new viral particles. []
  • Incorporation into DNA and Chain Termination: Upon incorporation into viral DNA, GCVTP acts as a non-obligate chain terminator, hindering further DNA synthesis and leading to the inhibition of viral replication. [, , ]
  • Bystander Cytotoxicity: In the context of gene therapy, GCVTP produced in herpes simplex virus thymidine kinase (HSV-tk) expressing cells can transfer to neighboring cells through gap junctions. [, ] This transfer can lead to the death of neighboring cells, even if they do not express HSV-tk, a phenomenon known as the "bystander effect". [, , ]
Applications
  • Studying Viral DNA Polymerase: GCVTP is a valuable tool for investigating the kinetics and mechanisms of viral DNA polymerases. [] Researchers use it to study substrate specificity, inhibition kinetics, and mechanisms of chain termination in enzymes like HSV-1 DNA polymerase and HCMV DNA polymerase. [, ]
  • Investigating Resistance Mechanisms: Understanding how GCVTP interacts with viral DNA polymerases and how mutations in these enzymes affect its activity provides valuable insights into the development of antiviral drug resistance. []
  • Gene Therapy: The HSV-tk/GCV system is a prominent strategy in gene therapy, particularly for cancer treatment. [, , ] This system relies on the selective phosphorylation of GCV to GCVTP within tumor cells expressing HSV-tk, leading to targeted cell death. [, , ]
  • Bystander Cytotoxicity Studies: The ability of GCVTP to induce bystander cytotoxicity is being investigated for its potential to enhance the efficacy of cancer therapies. [, ] Researchers are exploring ways to optimize this effect, such as modulating gap junction intercellular communication. []

Ganciclovir

  • Compound Description: Ganciclovir is a guanosine analogue with antiviral activity against herpesviruses. It is a prodrug that requires phosphorylation to its active form, Ganciclovir triphosphate. Ganciclovir is phosphorylated by viral thymidine kinase, an enzyme with higher activity in infected cells compared to uninfected cells. [, , , , , , , , , , , , , , , , ]
  • Relevance: Ganciclovir is the direct precursor of Ganciclovir triphosphate and is the active drug used in therapies discussed in the provided papers. [, , , , , , , , , , , , , , , , ]

Acyclovir Triphosphate (ACVTP)

  • Compound Description: Acyclovir Triphosphate is the active triphosphate form of the antiviral drug Acyclovir. Like Ganciclovir triphosphate, it is a chain-terminating nucleotide analog that inhibits viral DNA polymerase. [, , , ]

1-β-D-Arabinofuranosylthymine Triphosphate (araTTP)

  • Compound Description: 1-β-D-Arabinofuranosylthymine Triphosphate (araTTP) is the active triphosphate form of the antiviral and anticancer drug araT. [, ] Similar to Ganciclovir triphosphate, it is a substrate for HSV thymidine kinase and inhibits DNA synthesis. [, ]

Penciclovir Triphosphate

  • Compound Description: Penciclovir triphosphate is the active metabolite of the antiviral drug Famciclovir. Like Ganciclovir triphosphate, it inhibits viral DNA polymerases. []
  • Relevance: Penciclovir triphosphate and Ganciclovir triphosphate are both guanosine analogs and exhibit similar inhibitory activity against DNA polymerase delta, though Ganciclovir triphosphate shows higher potency. []

2′,3′-Dideoxyguanosine Triphosphate (ddGTP)

  • Compound Description: 2′,3′-Dideoxyguanosine Triphosphate (ddGTP) is a chain-terminating nucleotide analog that lacks a 3′-hydroxyl group, preventing further DNA chain elongation upon incorporation. []

(R)-BHCG-TP

  • Compound Description: (R)-BHCG-TP is the active triphosphate form of the nucleoside analog (R)-BHCG, demonstrating potent activity against HSV-1. It acts as an alternative substrate for HSV-1 DNA polymerase and leads to delayed chain termination. []

Cidofovir Diphosphate

  • Compound Description: Cidofovir diphosphate is the active metabolite of the antiviral drug Cidofovir. It inhibits DNA polymerases and is incorporated into DNA, leading to delayed chain termination. [, ]
  • Relevance: Similar to Ganciclovir triphosphate, Cidofovir diphosphate inhibits viral DNA polymerases. Both are considered non-obligate chain terminators and their incorporation into DNA can lead to delayed termination of DNA synthesis. [, ]

8. Sofosbuvir Triphosphate* Compound Description: Sofosbuvir triphosphate is the active metabolite of the antiviral drug Sofosbuvir, used to treat hepatitis C virus (HCV) infection. It inhibits the HCV RNA-dependent RNA polymerase. []* Relevance: Although Sofosbuvir triphosphate targets a different virus (HCV) compared to Ganciclovir triphosphate, it highlights the broader therapeutic potential of nucleotide analogs in targeting viral polymerases. []

Properties

CAS Number

86761-38-8

Product Name

Ganciclovir triphosphate

IUPAC Name

[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H16N5O13P3

Molecular Weight

495.17 g/mol

InChI

InChI=1S/C9H16N5O13P3/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-24-5(1-15)2-25-29(20,21)27-30(22,23)26-28(17,18)19/h3,5,15H,1-2,4H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16)

InChI Key

OBABDJMYPMAQEP-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N

Synonyms

ganciclovir triphosphate

Canonical SMILES

C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.